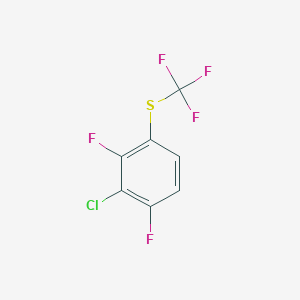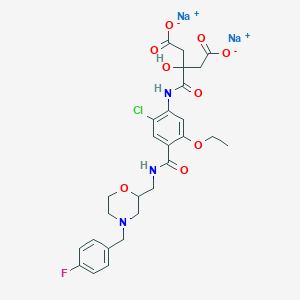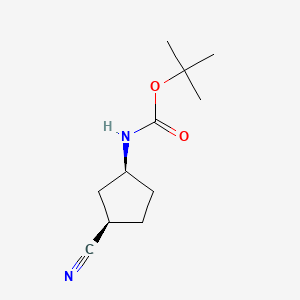
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2ClF5S. It is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring.
Métodos De Preparación
The synthesis of 1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a chlorodifluorobenzene precursor. One common method is the reaction of 1-chloro-2,6-difluorobenzene with trifluoromethylthiolating agents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.
Análisis De Reacciones Químicas
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to form new bonds and products. The trifluoromethylthio group, in particular, can influence the reactivity and selectivity of the compound in various reactions .
In biological systems, the compound’s derivatives may interact with molecular targets, such as enzymes or receptors, through specific binding interactions. The presence of the trifluoromethylthio group can enhance the compound’s binding affinity and selectivity for its target.
Comparación Con Compuestos Similares
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-Chloro-2,6-difluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-Chloro-2,6-difluoro-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethylthio group, leading to variations in chemical behavior and applications.
1-Chloro-2,6-difluoro-3-(methylthio)benzene:
The presence of the trifluoromethylthio group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C7H2ClF5S |
|---|---|
Peso molecular |
248.60 g/mol |
Nombre IUPAC |
2-chloro-1,3-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-5-3(9)1-2-4(6(5)10)14-7(11,12)13/h1-2H |
Clave InChI |
BAJPUYROFWUXJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)Cl)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)cyclopropane-1-carbonitrile](/img/structure/B14044573.png)







![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)




